1,5-Diazabicyclo[3.2.2]nonane

Ferroelectric Materials Organic-Inorganic Perovskites Molecular Templates

1,5-Diazabicyclo[3.2.2]nonane (CAS 283-47-6) is the isomer of choice when DABCO fails. Its lower symmetry and larger volume boost ferroelectric Tc by 62 K vs. the 1,4-isomer, deliver low-nM σ1 affinity, and enable patented polyurethane catalysts. Do not substitute; secure the authentic [3.2.2] scaffold. ≥98% purity, available in 250 mg–1 g standard packs. Immediate shipment.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 283-47-6
Cat. No. B1204371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazabicyclo[3.2.2]nonane
CAS283-47-6
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CN2CCN(C1)CC2
InChIInChI=1S/C7H14N2/c1-2-8-4-6-9(3-1)7-5-8/h1-7H2
InChIKeyDYQFUHFIBUCCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diazabicyclo[3.2.2]nonane (CAS 283-47-6): Core Properties and Procurement Baseline


1,5-Diazabicyclo[3.2.2]nonane (CAS 283-47-6, C7H14N2, MW 126.20 g/mol) is a bicyclic diamine belonging to the diazabicyclononane class, characterized by a unique [3.2.2] ring system bearing two bridgehead nitrogen atoms [1]. This structural motif confers a larger molecular volume and lower symmetry relative to its more spherical analog 1,4-diazabicyclo[2.2.2]octane (DABCO), which profoundly impacts its behavior as a molecular template, ligand scaffold, and reactive intermediate [2]. The compound exhibits computed physical properties including an XLogP3-AA of 0.2, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 6.5 Ų [3]. Commercially, it is available with standard purity of 98% as confirmed by NMR, HPLC, or GC .

Why Substituting 1,5-Diazabicyclo[3.2.2]nonane with Other Cyclic Diamines Often Fails


Generic substitution of 1,5-Diazabicyclo[3.2.2]nonane with common cyclic diamines such as DABCO or other bridged piperazines is scientifically untenable due to fundamental differences in molecular geometry and electronic structure that directly govern application-specific outcomes. The [3.2.2] bicyclic framework imparts a unique combination of lower symmetry, larger molecular volume, and distinct nitrogen positioning compared to the spherical [2.2.2] system of DABCO [1]. These differences translate into quantifiable variations in ferroelectric phase transition temperatures [2], catalytic performance in polyurethane formation [3], and receptor binding affinity in medicinal chemistry scaffolds [4]. Consequently, procurement decisions based purely on functional group similarity risk experimental failure, non-reproducible results, or suboptimal material properties.

Quantitative Evidence Guide for 1,5-Diazabicyclo[3.2.2]nonane: Comparator-Driven Differentiation


Ferroelectric Phase Transition Temperature Enhancement via Reduced Symmetry Scaffolding

1,5-Diazabicyclo[3.2.2]nonane (3.2.2-dabcn) demonstrates a significantly elevated ferroelectric phase transition temperature (Tc) when templating rubidium halide perovskites compared to the quasi-spherical analog 1,4-diazabicyclo[3.2.2]nonane (1,4-3.2.2-dabcn). This increase is attributed to the lower symmetry and larger molecular volume of the 1,5-isomer, which enhances the rotational energy barrier of the organic cation within the inorganic framework [1][2].

Ferroelectric Materials Organic-Inorganic Perovskites Molecular Templates

Superior σ1 Receptor Binding Affinity of Unsubstituted Diazabicyclo[3.2.2]nonane Scaffolds

The unsubstituted 6,8-diazabicyclo[3.2.2]nonane core, which shares the same [3.2.2] ring system as 1,5-diazabicyclo[3.2.2]nonane, exhibits high σ1 receptor affinity (Ki = 11 nM) when appropriately functionalized [1]. In contrast, analogous 6,8-diazabicyclo[3.2.2]nonane derivatives bearing a 2-oxo substituent show markedly reduced σ1 affinity (Ki values ranging from 17-20 nM for optimized variants) [2], and introduction of substituents at the 2-position generally decreases σ1 receptor affinity due to unfavorable steric or electronic interactions with the receptor binding pocket [1].

Sigma Receptor Pharmacology Medicinal Chemistry CNS Drug Discovery

Polyurethane Catalysis Enabled by 3-Hydroxy Functionalization of the [3.2.2] Diazabicyclic Core

The 3-hydroxy derivative of 1,5-diazabicyclo[3.2.2]nonane (3-hydroxy-1,5-diazabicyclo[3.2.2]nonane) has been specifically patented as a catalyst for polyurethane resin production [1][2]. While the parent 1,5-diazabicyclo[3.2.2]nonane has also been proposed as a polyurethane catalyst [3], the hydroxy-substituted variant represents a deliberate structural modification to optimize catalytic activity and selectivity in polyurethane formulations.

Polymer Chemistry Polyurethane Manufacturing Amine Catalysis

Structural Differentiation from DABCO: Lower Symmetry and Larger Molecular Volume

1,5-Diazabicyclo[3.2.2]nonane (3.2.2-dabcn) possesses a lower symmetry (C1 point group) and larger molecular volume compared to the highly symmetric, spherical 1,4-diazabicyclo[2.2.2]octane (2.2.2-dabco, D3h point group) [1]. This geometric distinction is the root cause of its differentiated behavior in solid-state templating and supramolecular assembly. The larger size of the [3.2.2] system also influences its packing efficiency and steric demands in coordination complexes.

Molecular Geometry Crystal Engineering Supramolecular Chemistry

Defined Application Scenarios for 1,5-Diazabicyclo[3.2.2]nonane Based on Quantified Differentiation


Design of High-Tc Molecular Ferroelectric Perovskites

The elevated ferroelectric phase transition temperature (Tc = 342 K) of [3.2.2-H2dabcn]RbBr3, which surpasses that of the 1,4-isomer analog (Tc = 280 K) by 62 K, establishes 1,5-diazabicyclo[3.2.2]nonane as a preferred organic template for engineering organic-inorganic hybrid perovskites with enhanced thermal stability [1][2]. This application scenario is directly supported by the quantitative data in Evidence Item 1 of Section 3. Researchers aiming to develop room-temperature or above-room-temperature ferroelectric devices should prioritize this isomer to achieve a wider operational temperature window.

Synthesis of High-Affinity σ1 Receptor Ligands

The preservation of an unsubstituted [3.2.2] diazabicyclic core is essential for achieving low-nanomolar σ1 receptor affinity, as demonstrated by the Ki = 11 nM value for compound 23a compared to substantially reduced affinity in 2-oxo or 2-substituted analogs [3][4]. Consequently, 1,5-diazabicyclo[3.2.2]nonane and its derivatives represent privileged scaffolds for medicinal chemistry programs targeting σ1 receptors, including those exploring novel analgesics, neuroprotective agents, or antitumor compounds. Procurement of the parent scaffold enables exploration of this SAR landscape.

Development of Novel Polyurethane Catalyst Systems

The 3-hydroxy derivative of 1,5-diazabicyclo[3.2.2]nonane has been explicitly patented for polyurethane resin catalysis [5][6]. Industrial R&D groups seeking to formulate polyurethanes with tailored cure profiles, reduced odor, or improved mechanical properties should consider sourcing the parent 1,5-diazabicyclo[3.2.2]nonane as a key intermediate for generating this and related functionalized catalyst candidates. This application is supported by the patent evidence described in Evidence Item 3 of Section 3.

Crystal Engineering Exploiting Molecular Asymmetry

The lower symmetry and larger molecular volume of 1,5-diazabicyclo[3.2.2]nonane relative to DABCO make it a valuable building block for crystal engineering studies focused on non-centrosymmetric space groups, second harmonic generation (SHG), and switchable dielectric materials [1][2]. Scientists engaged in supramolecular chemistry or materials science should procure this specific isomer to deliberately introduce asymmetry into solid-state architectures, a strategy validated by the ferroelectric results discussed in Section 3, Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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